molecular formula C13H16ClNO3 B13664503 2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid

Cat. No.: B13664503
M. Wt: 269.72 g/mol
InChI Key: OJXYWPJLCGDKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of a chlorophenyl group and an N-isopropylacetamido group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and isopropylamine.

    Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with chloroacetic acid in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(N-methylacetamido)acetic Acid
  • 2-(4-Chlorophenyl)-2-(N-ethylacetamido)acetic Acid
  • 2-(4-Chlorophenyl)-2-(N-propylacetamido)acetic Acid

Uniqueness

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid is unique due to the presence of the N-isopropylacetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the acetamido group.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C13H16ClNO3/c1-8(2)15(9(3)16)12(13(17)18)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3,(H,17,18)

InChI Key

OJXYWPJLCGDKGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C

Origin of Product

United States

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